RORγ Agonist Potency: Zymostenol (EC50 1 µM) is 12.5-fold Less Potent than Desmosterol (EC50 0.08 µM) in Coactivator Recruitment Assays
Zymostenol activates the retinoic acid receptor-related orphan receptor γ (RORγ) with a measured EC50 of 1.0 µM in a RORγ coactivator recruitment assay. This activity is quantifiably lower than that of the closely related cholesterol precursor desmosterol, which exhibits an EC50 of 0.08 µM in the same assay format [1]. This 12.5-fold difference in potency is critical for experimental design, as zymostenol provides a less potent RORγ agonist tool compared to desmosterol, allowing for nuanced study of sterol-mediated RORγ signaling thresholds [1].
| Evidence Dimension | RORγ Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 1.0 µM |
| Comparator Or Baseline | Desmosterol (EC50 = 0.08 µM) |
| Quantified Difference | 12.5-fold lower potency for Zymostenol |
| Conditions | RORγ coactivator recruitment assay (in vitro, cell-free) |
Why This Matters
This quantitative difference dictates that zymostenol is the appropriate selection for studies requiring a moderate-potency RORγ agonist, whereas desmosterol would be selected for high-potency activation.
- [1] Pastwińska J, et al. RORγT agonists as immune modulators in anticancer therapy. Biochim Biophys Acta Rev Cancer. 2023;1878(1):188864. View Source
